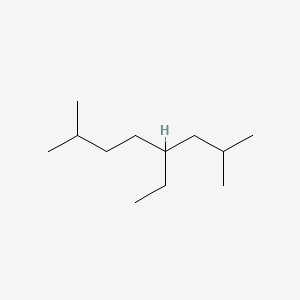
4-Ethyl-2,7-dimethyloctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2,7-dimethyloctane is an organic compound with the molecular formula C₁₂H₂₆ and a molecular weight of 170.3348 g/mol . It is a branched alkane, which means it is a saturated hydrocarbon with a branched structure. This compound is part of the larger family of alkanes, which are known for their relatively low reactivity due to the absence of functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2,7-dimethyloctane can be achieved through various organic reactions. One common method involves the alkylation of a suitable precursor, such as 2,7-dimethyloctane, with an ethylating agent under controlled conditions. This reaction typically requires a strong base, such as sodium hydride (NaH), and an ethyl halide, such as ethyl bromide (C₂H₅Br), to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes that utilize zeolites or other solid acid catalysts to promote the alkylation reaction. These methods are designed to maximize yield and minimize by-products, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2,7-dimethyloctane, like other alkanes, primarily undergoes substitution reactions. These reactions include:
Halogenation: The reaction with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.
Combustion: Complete combustion in the presence of oxygen to produce carbon dioxide and water.
Cracking: Thermal or catalytic cracking to produce smaller hydrocarbons.
Common Reagents and Conditions
Halogenation: Requires halogens (Cl₂ or Br₂) and UV light.
Combustion: Requires oxygen (O₂) and an ignition source.
Cracking: Requires high temperatures and a catalyst (e.g., zeolites).
Major Products Formed
Halogenation: Produces haloalkanes such as 4-ethyl-2,7-dimethyl-1-chlorooctane.
Combustion: Produces carbon dioxide (CO₂) and water (H₂O).
Cracking: Produces smaller alkanes and alkenes.
Scientific Research Applications
4-Ethyl-2,7-dimethyloctane is used in various scientific research applications, including:
Chemistry: As a model compound for studying the reactivity and properties of branched alkanes.
Biology: In studies related to the metabolism and biodegradation of hydrocarbons.
Medicine: As a reference compound in the development of pharmaceuticals and in the study of drug metabolism.
Industry: In the formulation of lubricants and as a component in specialty chemical products.
Mechanism of Action
As an alkane, 4-ethyl-2,7-dimethyloctane does not have a specific mechanism of action in biological systems. Its effects are primarily physical, such as providing energy through combustion or serving as a solvent. In chemical reactions, its reactivity is governed by the stability of its carbon-hydrogen bonds and the conditions under which it is exposed to reagents.
Comparison with Similar Compounds
Similar Compounds
- 2,2,7-Trimethyloctane
- 3-Ethyl-2,4,5-Trimethylhexane
- 4-Ethyl-2,2-Dimethylhexane
Uniqueness
4-Ethyl-2,7-dimethyloctane is unique due to its specific branching pattern, which influences its physical properties, such as boiling point and density. This branching also affects its reactivity in chemical reactions, making it distinct from other alkanes with different branching structures.
Properties
CAS No. |
62183-56-6 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
4-ethyl-2,7-dimethyloctane |
InChI |
InChI=1S/C12H26/c1-6-12(9-11(4)5)8-7-10(2)3/h10-12H,6-9H2,1-5H3 |
InChI Key |
KSVMIUVYLYZDMT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC(C)C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















